Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate
Overview
Description
Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate is a chemical compound with the molecular formula C₁₂H₁₃NaO₉S. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 2-hydroxyethyl groups, and one of the aromatic hydrogens is substituted with a sulfonic acid group. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate can be synthesized through the esterification of 5-sulfoisophthalic acid with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to maintain the reaction temperature and ensure complete conversion of the reactants. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown of the ester bonds in the presence of water and an acid or base catalyst.
Substitution: Replacement of the sulfonic acid group with other functional groups under specific conditions.
Common Reagents and Conditions
Esterification: Ethylene glycol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst), elevated temperatures.
Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired substitution.
Major Products Formed
Esterification: this compound.
Hydrolysis: 5-sulfoisophthalic acid and ethylene glycol.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers, particularly in the production of polyesters and polyamides.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the manufacture of surfactants, detergents, and dispersing agents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of sodium bis(2-hydroxyethyl) 5-sulfoisophthalate involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged species, while the ester groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a surfactant, dispersing agent, or stabilizer in various applications.
Comparison with Similar Compounds
Similar Compounds
Sodium 5-sulfoisophthalate: Lacks the hydroxyethyl groups, resulting in different solubility and reactivity.
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the sulfonic acid group, affecting its ionic interactions and applications.
Sodium bis(2-hydroxyethyl) 4-sulfoisophthalate: Similar structure but with the sulfonic acid group in a different position, leading to variations in reactivity and properties.
Uniqueness
Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate is unique due to the presence of both hydroxyethyl and sulfonic acid groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in the formulation of surfactants and dispersing agents.
Properties
IUPAC Name |
sodium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O9S.Na/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;/h5-7,13-14H,1-4H2,(H,17,18,19);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLGIRGCZODDCE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NaO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920678 | |
Record name | Sodium 3,5-bis[(2-hydroxyethoxy)carbonyl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24019-46-3 | |
Record name | Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3,5-bis[(2-hydroxyethoxy)carbonyl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium bis(2-hydroxyethyl) 5-sulphonatoisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM BIS(2-HYDROXYETHYL) 5-SULFOISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO915ZWT2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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